8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
The synthesis of 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the sulfanyl group: This step involves the reaction of the purine core with a suitable thiol reagent under controlled conditions.
Addition of the hydroxypropyl group: This is typically done through an alkylation reaction using a hydroxypropyl halide.
Final modifications:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl or octyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-hexyl-3,7-dihydro-1H-purine-2,6-dione
- This compound
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-10-21-13-14(18-17(21)25-11-12(2)22)20(3)16(24)19-15(13)23/h12,22H,4-11H2,1-3H3,(H,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLTEIIUDQNEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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